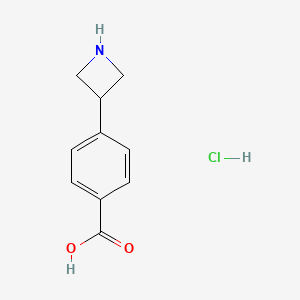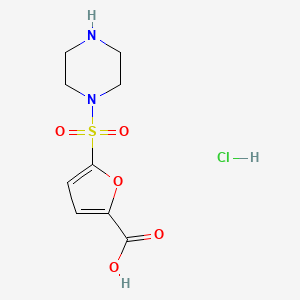
5-(Piperazine-1-sulfonyl)furan-2-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Piperazine-1-sulfonyl)furan-2-carboxylic acid hydrochloride, commonly known as PSC833, is a small molecule inhibitor that belongs to the class of drugs called modulators of multidrug resistance. PSC833 has shown promising results in various scientific research applications, including cancer treatment, neurological disorders, and infectious diseases.
Applications De Recherche Scientifique
Catalyst in Organic Synthesis
5-(Piperazine-1-sulfonyl)furan-2-carboxylic acid hydrochloride derivatives have been utilized in organic synthesis. l-Piperazine-2-carboxylic acid-derived N-formamides, for instance, have been developed as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines with trichlorosilane. The arene sulfonyl group, similar in structure to 5-(Piperazine-1-sulfonyl)furan-2-carboxylic acid hydrochloride, is crucial for achieving high enantioselectivity in the catalyst. These catalysts have demonstrated excellent results in terms of yield and enantioselectivity for a wide range of substrates, including both aromatic and aliphatic ketimines (Wang et al., 2006).
Drug Development
The compound has been instrumental in the development of new drugs, particularly in anti-tuberculosis and antibiotic drugs. For instance, analogues of 5-nitro-furan-2-carboxylic acid 4-(4-benzyl-piperazin-1-yl)-benzylamide, a compound structurally related to 5-(Piperazine-1-sulfonyl)furan-2-carboxylic acid hydrochloride, have been synthesized to improve bioavailability and metabolic stability in anti-tuberculosis drug development (Tangallapally et al., 2006). Additionally, N-sulfonated derivatives of (2-furoyl)piperazine have shown high antibacterial potential and mild cytotoxicity, making them promising compounds for drug designing and development as antibacterial agents (Abbasi et al., 2022).
Inhibitors in Therapeutic Applications
Derivatives of 5-(Piperazine-1-sulfonyl)furan-2-carboxylic acid hydrochloride have shown significant potential as inhibitors in various therapeutic applications. For example, compounds synthesized from 2-furoic piperazide derivatives were identified as promising inhibitors of enzymes such as α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), which are crucial in the treatment of diseases like type 2 diabetes and Alzheimer's disease (Abbasi et al., 2018). Furthermore, ACE inhibitors derived from 5-hydroxy indanone derivatives, involving piperazine structures, have shown potential for treating hypertension with minimal toxicity (Vulupala et al., 2018).
Crystal Engineering and Molecular Studies
5-(Piperazine-1-sulfonyl)furan-2-carboxylic acid hydrochloride derivatives have also been involved in crystal engineering and molecular studies. The compound's structure has contributed to the understanding of hydrogen bonding in proton-transfer compounds and their structural features, which is crucial in the field of crystallography (Smith et al., 2011). Additionally, research on organic crystal engineering with derivatives of this compound has led to insights into supramolecular organization in crystals, which is essential for the development of materials with specific optical or electronic properties (Jagadish et al., 2003).
Propriétés
IUPAC Name |
5-piperazin-1-ylsulfonylfuran-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O5S.ClH/c12-9(13)7-1-2-8(16-7)17(14,15)11-5-3-10-4-6-11;/h1-2,10H,3-6H2,(H,12,13);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGQGGMMTZHQIID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CC=C(O2)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Piperazine-1-sulfonyl)furan-2-carboxylic acid hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[(2-chlorobenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2405899.png)
![N-(4-ethoxyphenyl)-2-[3-(4-ethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2405900.png)
![2-(4-Chlorophenyl)-5-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2405901.png)
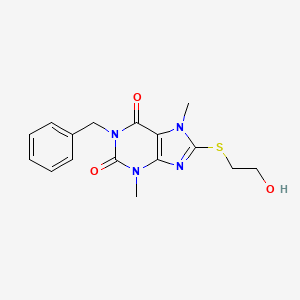
![N-[2-(6-Methoxy-3-propan-2-yl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2405903.png)
![4-(6-Bromo-8-fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B2405904.png)
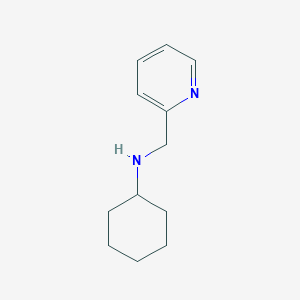
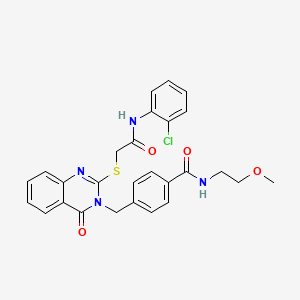

![N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2405912.png)
![N-(4-methoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2405915.png)

![6,8-Dimethylbenzo[b][1,4]benzothiazepine-3-carboxylic acid](/img/structure/B2405918.png)
